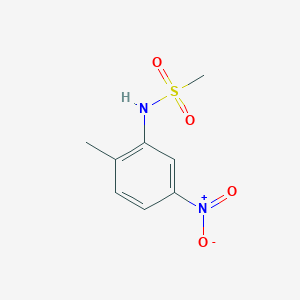

N-(2-methyl-5-nitrophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-5-nitrophenyl)methanesulfonamide” is a sulfonamide . It has a molecular formula of C9H12N2O6S2 and an average mass of 308.320 . This compound is a metabolite found in Homo sapiens and has been detected in urine .

Molecular Structure Analysis

The InChI code for “N-(2-methyl-5-nitrophenyl)methanesulfonamide” isInChI=1S/C9H12N2O6S2/c1-7-4-5-8 (10 (12)13)6-9 (7)11 (18 (2,14)15)19 (3,16)17/h4-6H,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Structural Characterization and Inactivity towards Cyclooxygenase-2

N-(2-methyl-5-nitrophenyl)methanesulfonamide is an analogue of nimesulide, which is known for its selective inhibition of cyclooxygenase-2. However, structural characterizations of similar compounds have highlighted their inactivity towards cyclooxygenase-2, providing insights into the nuanced roles that slight modifications in chemical structure can play in bioactivity. Studies on compounds like FJ6, N‐methyl‐N‐(4‐nitro‐2‐phenoxyphenyl)methanesulfonamide, have been pivotal in understanding these effects (Michaux et al., 2001).

Spectroscopic Studies and Complex Formation

Research involving 4-nitrophenyl[bis(diethylsulfonyl)]methane has revealed the formation of 1:1 complexes with triazabicyclo[4.4.0]dec-5-ene (TBD), indicating significant interactions that could have implications in the development of novel materials or chemical processes. Spectroscopic studies of these complexes offer valuable data on the structural and electronic characteristics, which could be utilized in designing molecules with desired properties (Binkowska et al., 2001).

Antibacterial Activity of Sulfonamide Derivatives

The synthesis and characterization of sulfonamide derivatives and their metal complexes have unveiled potential antibacterial applications. Such studies demonstrate how the structural framework of sulfonamides can be tailored to enhance antibacterial efficacy against both gram-positive and gram-negative bacteria, highlighting the versatility of these compounds in medicinal chemistry (Özdemir et al., 2009).

Impact of Substituents on Molecular Properties

Electrochemical studies have shown that substituents like nitro and cyano groups on aryl sulfones influence the behavior of their electrogenerated radical anions. This has implications for synthetic chemistry, where such compounds are involved in reactions that require specific electronic characteristics for bond formation or cleavage (Pilard et al., 2001).

Computational Insights into Molecular Behavior

Computational studies on molecules similar to N-(2-methyl-5-nitrophenyl)methanesulfonamide offer profound insights into their conformation, chemical shifts, and vibrational transitions. This aids in understanding the fundamental aspects of their behavior and potential reactivity, which is crucial for the rational design of new compounds with specific properties (Karabacak et al., 2010).

properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)9-15(2,13)14/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPIAUYXZTCCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)